molecular formula C7H10N2O2 B14343220 Acetic acid;pyridin-2-amine CAS No. 104613-71-0

Acetic acid;pyridin-2-amine

Cat. No.: B14343220
CAS No.: 104613-71-0
M. Wt: 154.17 g/mol
InChI Key: MCVTVNMOCXKZGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of pyridin-2-amine with acetic anhydride. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:

C5H6N2+(CH3CO)2OC5H5N2COCH3+CH3COOH\text{C}_5\text{H}_6\text{N}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_5\text{H}_5\text{N}_2\text{COCH}_3 + \text{CH}_3\text{COOH} C5​H6​N2​+(CH3​CO)2​O→C5​H5​N2​COCH3​+CH3​COOH

In this reaction, pyridin-2-amine reacts with acetic anhydride to form N-acetyl-2-aminopyridine and acetic acid .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The amino group in pyridin-2-amine can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Acetic acid;pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;pyridin-2-amine involves its interaction with various molecular targets. The amino group in pyridin-2-amine can form hydrogen bonds with biological molecules, influencing their structure and function. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a similar structure but without the amino group.

    Pyrrole: Another heterocyclic compound with a nitrogen atom in the ring but different electronic properties.

    Imidazole: Contains two nitrogen atoms in the ring and exhibits different reactivity.

Uniqueness

Acetic acid;pyridin-2-amine is unique due to the presence of both an amino group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions. Its ability to form hydrogen bonds and interact with various biological molecules makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

104613-71-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

acetic acid;pyridin-2-amine

InChI

InChI=1S/C5H6N2.C2H4O2/c6-5-3-1-2-4-7-5;1-2(3)4/h1-4H,(H2,6,7);1H3,(H,3,4)

InChI Key

MCVTVNMOCXKZGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=NC(=C1)N

Origin of Product

United States

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